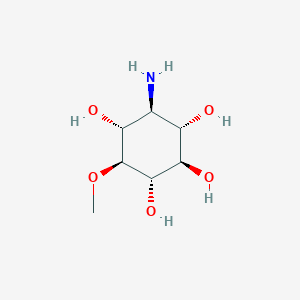
Rhizopine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhizopine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO5 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancing Crop Productivity
Transkingdom Signaling:
Recent studies have highlighted the potential of engineering plants to produce rhizopine as a means to enhance communication with beneficial soil bacteria. By expressing synthetic pathways for this compound production in crops such as barley and Medicago truncatula, researchers have demonstrated improved signaling with rhizosphere bacteria. This communication can optimize microbial functions that are beneficial to plant health, including nutrient solubilization and pathogen antagonism .
Biosensor Development:
The engineering of biosensors that respond to this compound has been explored to monitor microbial activity in the rhizosphere. For instance, a biosensor plasmid was developed that allows Azorhizobium caulinodans to sense this compound and activate gene expression when colonizing plant roots. This capability could be used to assess the effectiveness of microbial inoculants in real-time, providing valuable data for optimizing agricultural practices .
Promoting Nitrogen Fixation
Nitrogen-Fixing Symbiosis:
this compound has been identified as a crucial factor in establishing and maintaining nitrogen-fixing symbiosis between legumes and rhizobial bacteria. By engineering crops to produce this compound, researchers aim to facilitate the recruitment of nitrogen-fixing bacteria to non-leguminous crops like wheat and maize. This approach could significantly reduce the need for chemical fertilizers while enhancing crop yield .
Case Studies:
- Barley Engineering: In one study, transgenic barley plants were shown to produce measurable amounts of this compound, which subsequently enhanced communication with beneficial bacteria in the soil. These findings suggest that integrating this compound synthesis into cereal crops could lead to improved nitrogen fixation capabilities .
- Field Trials: Ongoing field trials are assessing the impact of engineered this compound production on crop performance and soil health, focusing on metrics such as yield increases and reductions in fertilizer use .
Environmental Impact
Sustainable Agriculture:
The application of this compound in agriculture aligns with sustainable practices aimed at reducing chemical inputs and enhancing soil health. By promoting natural plant-microbe interactions through engineered signaling pathways, this compound can play a pivotal role in developing resilient agricultural systems that are less reliant on synthetic fertilizers .
Data Summary Table
Analyse Des Réactions Chimiques
Structural Identity of Rhizopine
This compound refers to two primary compounds:
-
scyllo-inosamine (SIA)
-
3-O-methyl-scyllo-inosamine (3-O-MSI)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO₅ (3-O-MSI) | |
| Molecular Weight | 193.20 g/mol | |
| IUPAC Name | 1-Amino-1-deoxy-3-O-methylscyllo-inositol | |
| Key Functional Groups | Methyl ether, amino group, α-diol |
Catabolic Reactions
Rhizobia catabolize rhizopines via the moc operon (mocCABRDEF), enabling their use as carbon/nitrogen sources:
Enzymatic Breakdown
-
Step 1 : Oxidation of 3-O-MSI to 3-O-methyl-scyllo-inosose by MocA .
-
Step 2 : Demethylation via MocB, yielding scyllo-inosamine .
-
Step 3 : Deamination to scyllo-inosose, entering central metabolism .
Microbial Utilization
| Organism | This compound Utilization | Evidence |
|---|---|---|
| Sinorhizobium meliloti | Growth on 3-O-MSI | GC-MS, growth assays |
| Azospirillum spp. | Catabolism detected | Soil enrichment assays |
Key Research Findings
-
Natural Exudation : Rhizopines are secreted into the rhizosphere during symbiosis, confirmed via GC-MS of nodule extracts .
-
Stereochemical Specificity : (−)-1l-3-O-MSI is preferentially catabolized, while (+)-1d-3-O-MSI is inert .
-
Evolutionary Dynamics : this compound synthesis/catabolism genes (mos/moc) co-evolve as a linked trait, explaining their rarity in nature .
This synthesis of chemical, enzymatic, and ecological data underscores this compound’s role as a mediator of plant-microbe communication and a target for agricultural biotechnology.
Propriétés
Numéro CAS |
151062-28-1 |
|---|---|
Formule moléculaire |
C7H15NO5 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
(1S,2R,3S,4S,5R,6S)-4-amino-6-methoxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C7H15NO5/c1-13-7-4(10)2(8)3(9)5(11)6(7)12/h2-7,9-12H,8H2,1H3/t2-,3-,4+,5+,6-,7-/m0/s1 |
Clé InChI |
AKNRSBGAGRXTRP-DBTJYCMPSA-N |
SMILES |
COC1C(C(C(C(C1O)O)O)N)O |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N)O |
SMILES canonique |
COC1C(C(C(C(C1O)O)O)N)O |
Synonymes |
3-O-methyl-scyllo-inosamine 3-O-MSI rhizopine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















